molecular formula C31H30O8 B612076 Carbazochrome sodium sulfonate CAS No. 51460-26-5

Carbazochrome sodium sulfonate

Cat. No. B612076
CAS RN: 51460-26-5
M. Wt: 530.57
InChI Key: AYIYVEPNEPUJCF-GNXRPPCSSA-N
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Description

Carbazochrome sodium sulfonate (CSS) is a hemostatic agent that promotes clotting, preventing blood loss from open wounds . It is an oxidation product of adrenaline which enhances the microcirculatory tone . It has been used in the treatment of non-surgical acute uncomplicated hemorrhoids in a mixture with Troxerutin .


Synthesis Analysis

Carbazochrome sodium sulfonate (CSS) and carbazochrome are derivatives of adrenochrome. Semicarbazide hydrochloride (SEM) is used as a reagent in their synthesis . The preparation method of CSS degradation impurities includes taking a CSS raw material medicine, adding a solvent for dissolving, and then carrying out stirring reaction at the temperature of 80-120 ℃ to obtain a crude product containing CSS target degradation impurities .


Molecular Structure Analysis

The molecular formula of Carbazochrome sodium sulfonate is C10H11N4NaO5S . Its average mass is 322.273 Da and its monoisotopic mass is 322.034790 Da .


Chemical Reactions Analysis

Carbazochrome sodium sulfonate (CSS) is a derivative of adrenochrome. Since a semicarbazone group is present in both the structures of CSS and carbazochrome, semicarbazide hydrochloride (SEM) is used, as a reagent, in their synthesis .


Physical And Chemical Properties Analysis

The molecular formula of Carbazochrome sodium sulfonate is C10H11N4NaO5S . Its average mass is 322.273 Da and its monoisotopic mass is 322.034790 Da .

Scientific Research Applications

  • Pharmacokinetic Study : A study by Song et al. (2010) developed and validated a method using liquid chromatography coupled with mass spectrometry for quantitating carbazochrome sodium sulfonate in human plasma. This was applied in a pharmacokinetic study involving healthy male volunteers, demonstrating its application in understanding the drug's behavior in the human body.

  • Content Determination in Pharmaceutical Products : Research by Xiang (2008) and Fang (2008) explored high-performance liquid chromatography (HPLC) and UV spectrophotometry methods to determine the content of carbazochrome sodium sulfonate in pharmaceutical products. These methods are crucial for ensuring the quality and consistency of drug formulations.

  • Medical Applications in Surgery and Hemorrhage : A study by Onodera et al. (2012) investigated the use of carbazochrome sodium sulfonate in reducing bleeding during total knee arthroplasty without increasing the risk of deep venous thrombosis. Another study by Deng Guo-jiong (2012) assessed its efficacy combined with phentolamine for treating hemoptysis tuberculosis, finding it to be effective and safe.

  • Investigations into Drug Stability : Research like that by Fang Bao-xia et al. (2010) and L. Peng (2011) focuses on the stability of carbazochrome sodium sulfonate in various solutions and in combination with other drugs. This is vital for ensuring the drug remains effective and safe when administered.

  • Treatment of Hereditary Hemorrhagic Teleangiectasia (HHT) : A study by Passali et al. (2015) reported the use of carbazochrome sodium sulfonate in treating HHT. It was found to be effective in reducing epistaxis severity in patients with this condition.

  • Research on Drug Purification : A study by Li Xin-zhong (2005) developed a method using macroporous resin to purify carbazochrome sodium sulfonate, enhancing the drug's purity and quality.

  • Study of Molecular Interactions : Xu Tong-kuan (2007) investigated the interaction between carbazochrome sodium sulfonate and bovine serum albumin using fluorescence spectroscopy. This type of study helps understand how the drug interacts at the molecular level.

Safety And Hazards

Carbazochrome sodium sulfonate is a moderate to severe irritant to the skin and eyes. If inhaled, it is advised to move to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Carbazochrome sodium sulfonate (CSS) is conventionally administered to prevent post-endoscopic submucosal dissection (ESD) bleeding in many institutions, but research on its preventive efficacy is lacking . Therefore, future research could focus on investigating the risk of post-ESD bleeding and the preventive efficacy of CSS administration .

properties

IUPAC Name

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZKPUQLQNDXMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022732, DTXSID40873058
Record name Carbazochrome sodium sulfonate
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Record name Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazochrome sodium sulfonate

CAS RN

51460-26-5, 942433-41-2
Record name Carbazochrome sodium sulfonate [INN:JAN]
Source ChemIDplus
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Record name Carbazochrome sodium sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate
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Record name CARBAZOCHROME SODIUM SULFONATE
Source FDA Global Substance Registration System (GSRS)
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